molecular formula C14H23ClN2O B3947510 N~3~-butyl-N~3~-methyl-N~1~-phenyl-beta-alaninamide hydrochloride

N~3~-butyl-N~3~-methyl-N~1~-phenyl-beta-alaninamide hydrochloride

Cat. No. B3947510
M. Wt: 270.80 g/mol
InChI Key: KEGXDRUXLCGDTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~3~-butyl-N~3~-methyl-N~1~-phenyl-beta-alaninamide hydrochloride, also known as Boc-β-Ala-N-Me-Phe-OMe HCl, is a peptide compound that has been widely used in scientific research. It is a white powder that is soluble in water and is often used as a reagent in chemical synthesis. This compound has shown promising results in various scientific studies and has been used in several areas of research.

Mechanism of Action

The mechanism of action of N~3~-butyl-N~3~-methyl-N~1~-phenyl-beta-alaninamide hydrochlorideβ-Ala-N-Me-Phe-OMe HCl is not fully understood. However, it has been shown to have an affinity for opioid receptors, specifically the delta opioid receptor. It has also been shown to have an inhibitory effect on enzymes such as carboxypeptidase A and B, and aminopeptidase M.
Biochemical and Physiological Effects:
This compoundβ-Ala-N-Me-Phe-OMe HCl has been shown to have several biochemical and physiological effects. It has been shown to have analgesic effects, which are likely due to its affinity for the delta opioid receptor. It has also been shown to have an inhibitory effect on enzymes such as carboxypeptidase A and B, and aminopeptidase M. This inhibition can lead to an increase in the levels of certain peptides in the body.

Advantages and Limitations for Lab Experiments

One advantage of using N~3~-butyl-N~3~-methyl-N~1~-phenyl-beta-alaninamide hydrochlorideβ-Ala-N-Me-Phe-OMe HCl in lab experiments is its high purity. It is also relatively easy to synthesize. However, one limitation is its cost, as it can be expensive to purchase.

Future Directions

There are several future directions for the use of N~3~-butyl-N~3~-methyl-N~1~-phenyl-beta-alaninamide hydrochlorideβ-Ala-N-Me-Phe-OMe HCl in scientific research. One direction is the study of its effects on other opioid receptors. Another direction is the study of its effects on other enzymes. Additionally, this compoundβ-Ala-N-Me-Phe-OMe HCl could be used in the synthesis of other peptides for various applications.

Scientific Research Applications

N~3~-butyl-N~3~-methyl-N~1~-phenyl-beta-alaninamide hydrochlorideβ-Ala-N-Me-Phe-OMe HCl has been used in several scientific studies. It has been used as a substrate for the study of enzymes such as carboxypeptidase A and B, and aminopeptidase M. It has also been used as a ligand in the study of opioid receptors. In addition, this compoundβ-Ala-N-Me-Phe-OMe HCl has been used in the synthesis of various peptides.

properties

IUPAC Name

3-[butyl(methyl)amino]-N-phenylpropanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O.ClH/c1-3-4-11-16(2)12-10-14(17)15-13-8-6-5-7-9-13;/h5-9H,3-4,10-12H2,1-2H3,(H,15,17);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEGXDRUXLCGDTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)CCC(=O)NC1=CC=CC=C1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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